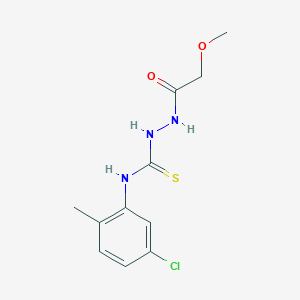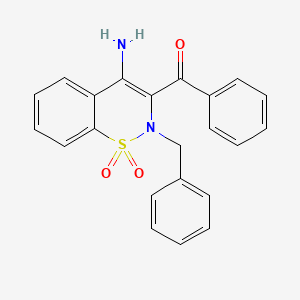![molecular formula C20H17NO B4672232 9-[(benzyloxy)methyl]-9H-carbazole](/img/structure/B4672232.png)
9-[(benzyloxy)methyl]-9H-carbazole
Übersicht
Beschreibung
9-[(Benzyloxy)methyl]-9H-carbazole, also known as BM-Car, is a synthetic compound that belongs to the class of carbazole derivatives. It is widely used in scientific research applications due to its unique structural properties and potential biological activities.
Wirkmechanismus
The mechanism of action of 9-[(benzyloxy)methyl]-9H-carbazole is based on its ability to form a covalent bond with cysteine residues in proteins. The benzyl ether group of 9-[(benzyloxy)methyl]-9H-carbazole reacts with the thiol group of cysteine, leading to the formation of a stable thioether linkage. This reaction is specific to cysteine residues and occurs under mild conditions, making 9-[(benzyloxy)methyl]-9H-carbazole a highly selective and sensitive probe for protein labeling.
Biochemical and Physiological Effects:
9-[(benzyloxy)methyl]-9H-carbazole has been shown to have minimal toxicity and low cell permeability, making it suitable for use in living cells and tissues. It has been used to label a variety of proteins, including enzymes, receptors, and transcription factors, in both prokaryotic and eukaryotic cells. 9-[(benzyloxy)methyl]-9H-carbazole labeling has been shown to have minimal effects on protein function and localization, making it a valuable tool for studying protein dynamics and interactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 9-[(benzyloxy)methyl]-9H-carbazole for lab experiments include its high selectivity and sensitivity for cysteine residues, its low cytotoxicity and cell permeability, and its compatibility with a variety of imaging techniques, such as fluorescence microscopy and flow cytometry. However, 9-[(benzyloxy)methyl]-9H-carbazole has some limitations, including its limited availability and high cost, its potential for non-specific labeling of other thiol-containing molecules, and its sensitivity to pH and reducing agents.
Zukünftige Richtungen
There are several future directions for research on 9-[(benzyloxy)methyl]-9H-carbazole, including the development of new synthesis methods to improve yield and reduce cost, the optimization of labeling conditions for specific proteins and cell types, and the exploration of new applications for 9-[(benzyloxy)methyl]-9H-carbazole in imaging and diagnostics. Additionally, the use of 9-[(benzyloxy)methyl]-9H-carbazole in combination with other probes and imaging techniques could provide new insights into protein function and interaction in living cells and tissues.
Wissenschaftliche Forschungsanwendungen
9-[(benzyloxy)methyl]-9H-carbazole has been extensively studied for its potential biological activities, particularly as a fluorescent probe for protein labeling and imaging. It has been shown to selectively bind to cysteine residues in proteins, forming a covalent bond and producing a fluorescent signal. This property makes 9-[(benzyloxy)methyl]-9H-carbazole a valuable tool for studying protein-protein interactions, protein localization, and protein function in living cells and tissues.
Eigenschaften
IUPAC Name |
9-(phenylmethoxymethyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-2-8-16(9-3-1)14-22-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRWHYJFWDUWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Phenylmethoxymethyl)carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate](/img/structure/B4672163.png)
![2-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4672173.png)
![1,3-dimethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4672180.png)
![2-[(4-ethyl-5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4672182.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4672190.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4672198.png)
![3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4672204.png)
![4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4672227.png)
![2-{[4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4672240.png)
![16-acetyl-13-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B4672247.png)
![ethyl 4-{[4-amino-6-(1-naphthylamino)-1,3,5-triazin-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4672252.png)
![N'-[2-(2-quinolinylthio)acetyl]propanohydrazide](/img/structure/B4672254.png)